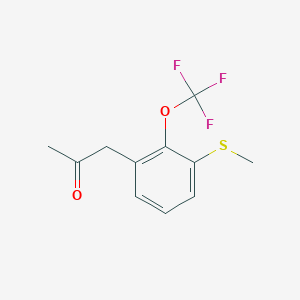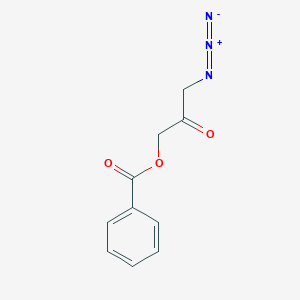
3-Azido-2-oxopropyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-oxopropyl benzoate is an organic compound with the molecular formula C10H9N3O3. It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to the carbonyl carbon of an ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Azido-2-oxopropyl benzoate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2-oxopropyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Substitution: Copper(I) catalysts, alkynes.
Reduction: Triphenylphosphine, imidazole.
Major Products:
Oxidation: Benzoic acids.
Substitution: 1,2,3-Triazoles.
Reduction: Amines.
Applications De Recherche Scientifique
3-Azido-2-oxopropyl benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azido-2-oxopropyl benzoate involves the reactivity of the azide group. The azide group can release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers . In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparaison Avec Des Composés Similaires
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly energetic azido ester with applications in material sciences.
Benzoic acid, 4-(3-azido-2-oxopropyl)-, methyl ester: Another azido ester with similar reactivity and applications.
Uniqueness: 3-Azido-2-oxopropyl benzoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the benzoate ester. This combination allows for versatile applications in both synthetic chemistry and material sciences, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
(3-azido-2-oxopropyl) benzoate |
InChI |
InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
FBXVHCMDUZIIHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




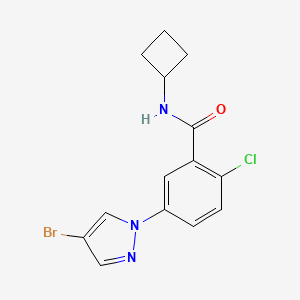


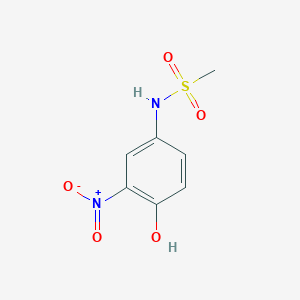

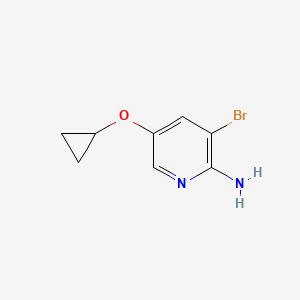
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)


